![molecular formula C16H21N3O3 B4729689 1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-propanol](/img/structure/B4729689.png)
1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-propanol
Overview
Description
1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-propanol, also known as MBC-11, is a benzimidazole-based compound that has been extensively studied for its potential therapeutic applications. MBC-11 is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mechanism of Action
1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-propanol is a potent inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancers, and its inhibition by this compound has been shown to reduce cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to inhibit the replication of several viruses by targeting the CK2-mediated phosphorylation of viral proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound inhibits the phosphorylation of several proteins involved in cell proliferation and survival, leading to reduced cell proliferation and induction of apoptosis. In animal models of neurodegenerative diseases, this compound has been shown to reduce neuronal damage and improve cognitive function. This compound has also been shown to inhibit the replication of several viruses by targeting the CK2-mediated phosphorylation of viral proteins.
Advantages and Limitations for Lab Experiments
1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-propanol has several advantages as a research tool. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. This compound has also been shown to have therapeutic potential in various diseases such as cancer and neurodegenerative disorders. However, there are also some limitations to using this compound in lab experiments. This compound is a small molecule inhibitor, which may limit its efficacy in vivo. In addition, this compound has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-propanol. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of research is the investigation of the therapeutic potential of this compound in other diseases such as viral infections and autoimmune disorders. In addition, the development of this compound derivatives with improved pharmacokinetic properties may lead to the development of more effective therapies. Finally, the investigation of the off-target effects of this compound on other kinases may provide insights into the role of these kinases in various cellular processes.
Scientific Research Applications
1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-propanol has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and viral infections. CK2 is overexpressed in many cancers, and its inhibition by this compound has been shown to reduce cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus.
properties
IUPAC Name |
2-[2-(1-hydroxypropyl)benzimidazol-1-yl]-1-morpholin-4-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-2-14(20)16-17-12-5-3-4-6-13(12)19(16)11-15(21)18-7-9-22-10-8-18/h3-6,14,20H,2,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLFWMDIJYTUDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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